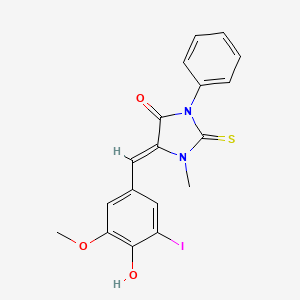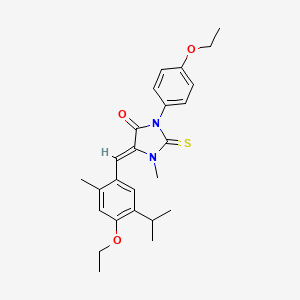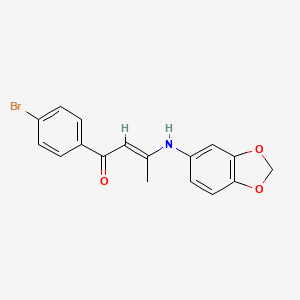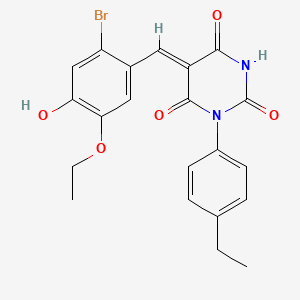![molecular formula C18H19FN2O3S B5915093 N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5915093.png)
N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide, also known as FMME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMME belongs to the class of sulfonamide compounds and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation.
Mécanisme D'action
The mechanism of action of N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide involves the inhibition of various enzymes and signaling pathways. N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide inhibits the activity of carbonic anhydrase IX (CAIX), which is overexpressed in cancer cells and plays a role in tumor growth and survival. N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Additionally, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide inhibits the activity of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, which is involved in cognitive function.
Biochemical and Physiological Effects:
N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer research, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth. In inflammation research, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurological disorder research, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation, leading to a potential therapeutic application in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and specificity. N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide is stable under physiological conditions and can be easily dissolved in aqueous solutions. Additionally, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has a high specificity for its target enzymes and signaling pathways. However, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide also has some limitations, including its toxicity and potential off-target effects. N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to be toxic to some normal cells at high concentrations and may have off-target effects on other enzymes and signaling pathways.
Orientations Futures
For N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide research include the development of derivatives, investigation of its potential therapeutic applications in other diseases, development of drug delivery systems, and further elucidation of its mechanism of action.
Méthodes De Synthèse
N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide can be synthesized using a Schiff base reaction between 4-fluorobenzaldehyde and 4-morpholinecarboxaldehyde, followed by a condensation reaction with 4-methylbenzenesulfonyl chloride. The final product is obtained by recrystallization from ethanol. The purity of N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
IUPAC Name |
(NZ)-N-[(4-fluorophenyl)-morpholin-4-ylmethylidene]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-14-2-8-17(9-3-14)25(22,23)20-18(21-10-12-24-13-11-21)15-4-6-16(19)7-5-15/h2-9H,10-13H2,1H3/b20-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFMVBMEXCOEQE-ZZEZOPTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)F)\N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-bromo-2-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5915027.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)-2-buten-1-one](/img/structure/B5915029.png)

![N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5915038.png)
![3-{3-(4-methoxyphenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915039.png)

![methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B5915047.png)
![2-bromo-4-[(5-imino-2-methyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzoate](/img/structure/B5915065.png)
![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5915069.png)
![3-(4-chloro-3-nitrophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5915072.png)
![N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5915077.png)
![2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5915104.png)